molecular formula C22H15N5O2 B3868815 2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No.: B3868815
M. Wt: 381.4 g/mol
InChI Key: XAEUPBHGUNGJAO-UHFFFAOYSA-N
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Description

2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core linked to a pyrazole ring, which is further substituted with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with benzimidazole-2-carboxylic acid under acidic conditions to yield the target compound. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl and pyrazole moieties are crucial for binding to these targets, leading to the modulation of biological activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole: Similar structure but with a different position of the nitro group.

    2-[3-(3-chlorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole: Chlorine substituent instead of a nitro group.

    2-[3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole: Methyl substituent instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group at the 3-position of the pyrazole ring in 2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c28-27(29)16-10-6-9-15(13-16)21-19(20(25-26-21)14-7-2-1-3-8-14)22-23-17-11-4-5-12-18(17)24-22/h1-13H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEUPBHGUNGJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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